molecular formula HI B103173 Iodine I-123 CAS No. 15715-08-9

Iodine I-123

Cat. No. B103173
CAS No.: 15715-08-9
M. Wt: 123.9136 g/mol
InChI Key: XMBWDFGMSWQBCA-AHCXROLUSA-N
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Patent
US05723620

Procedure details

To 27.97 g (186.6 mmol) of sodium iodide cooled to -78° C. was added 121.77 g (71.6 ml, 952.0 mmol) of hydriodic acid (57 wt %). The reaction mixture was allowed to warm slightly with stirring for 5 minutes, and then 30.00 g (190.4 mmol) of 6-chloronicotinic acid was added. The resulting mixture was allowed to warm to room temperature with stirring and then heated at 120°-125° C. in an oil bath for 42 hours. A dark brown layer formed above the yellow solid material. The reaction mixture was allowed to cool to room temperature and then poured into acetone (chilled to 0° C.). The resultant yellow solid was collected by filtration, washed with 200 ml of 1N NaHSO3 solution, and dried in high vacuum (3 mm Hg) to give the title compound as a pale yellow solid.
Quantity
27.97 g
Type
reactant
Reaction Step One
Quantity
71.6 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].I.Cl[C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:6]=1>CC(C)=O>[I:1][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
27.97 g
Type
reactant
Smiles
[I-].[Na+]
Step Two
Name
Quantity
71.6 mL
Type
reactant
Smiles
I
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slightly
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
heated at 120°-125° C. in an oil bath for 42 hours
Duration
42 h
CUSTOM
Type
CUSTOM
Details
A dark brown layer formed above the yellow solid material
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The resultant yellow solid was collected by filtration
WASH
Type
WASH
Details
washed with 200 ml of 1N NaHSO3 solution
CUSTOM
Type
CUSTOM
Details
dried in high vacuum (3 mm Hg)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
IC1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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